Dimepiperate
Overview
Description
Preparation Methods
Dimepiperate can be synthesized using various methods. One common synthetic route involves the reaction of α,α-dimethylbenzyl thiol with piperidine-1-carbonyl chloride in the presence of a base such as sodium hydroxide . The reaction typically occurs in a solvent like toluene or piperidine, and the mixture is refluxed to facilitate the reaction. The product is then purified through water washing, drying, and solvent removal .
Industrial production methods often involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control to ensure the consistency and efficacy of the herbicide .
Chemical Reactions Analysis
Dimepiperate undergoes various chemical reactions, including hydrolysis and adsorption. In the presence of water and metal ions such as aluminum, iron, calcium, and sodium, this compound can hydrolyze to form thiol and carbamic acid derivatives . This hydrolysis reaction is facilitated by the interaction of the thioester carbonyl group with the surrounding water of metal ions .
Common reagents used in these reactions include chloroform for adsorption studies and various metal ions to study the interaction mechanisms . The major products formed from these reactions are α-methylstyrene and piperidine .
Scientific Research Applications
Dimepiperate has several scientific research applications, particularly in the fields of agriculture and environmental science. It is widely used as a herbicide to control barnyard grass in rice paddies, ensuring higher crop yields and reducing competition from weeds . Additionally, this compound is used in adsorption studies to understand its interaction with soil components and its environmental fate .
In analytical chemistry, this compound serves as a reference standard for the determination of herbicide residues in various matrices, including food and environmental samples . Its unique properties make it a valuable tool for studying the behavior of thiocarbamate herbicides in different environments .
Mechanism of Action
The primary mechanism of action of dimepiperate involves the inhibition of lipid synthesis in plants . This inhibition disrupts the normal growth and development of susceptible weeds, leading to their eventual death. This compound specifically targets the lipid synthesis pathway, reducing the incorporation of acetate into lipids and affecting the overall metabolic processes in the plant .
The molecular targets of this compound include enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase . By inhibiting these enzymes, this compound effectively halts the production of essential lipids, leading to the death of the targeted weeds .
Comparison with Similar Compounds
Dimepiperate belongs to the class of thiocarbamate herbicides, which includes other compounds such as EPTC (S-ethyl dipropylthiocarbamate) and butylate (S-ethyl diisobutylthiocarbamate) . Compared to these similar compounds, this compound exhibits unique properties, such as its high selectivity for barnyard grass and its low environmental persistence .
Other similar compounds include thiobencarb and molinate, which also belong to the thiocarbamate class of herbicides . this compound’s specific mode of action and its effectiveness in flooded rice fields make it a preferred choice for controlling barnyard grass .
Properties
IUPAC Name |
S-(2-phenylpropan-2-yl) piperidine-1-carbothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-15(2,13-9-5-3-6-10-13)18-14(17)16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUPSGJXXPATLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)SC(=O)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058141 | |
Record name | Dimepiperate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61432-55-1 | |
Record name | Dimepiperate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61432-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimepiperate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061432551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimepiperate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(1-methyl-1-phenylethyl) piperidine-1-carbothioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMEPIPERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WIT88R79X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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